Cas no 73042-50-9 (1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine)

1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a benzimidazole core with an aminoethyl substituent at the 2-position. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its benzimidazole moiety enhances stability and binding affinity, making it valuable for metal complexation and drug design. The primary amine group offers reactivity for further functionalization, enabling tailored modifications in medicinal and materials chemistry. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes. Suitable for use in catalysis, ligand design, and small-molecule therapeutics, this compound demonstrates broad utility in advanced chemical applications.
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine structure
73042-50-9 structure
Product Name:1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine
CAS No:73042-50-9
MF:C9H11N3
MW:161.203741312027
MDL:MFCD02128748
CID:551567
PubChem ID:2792636
Update Time:2025-05-26

1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanamine,a-methyl-
    • 1-(1H-Benzimidazol-2-yl)ethanamine
    • 1-(1H-BENZOIMIDAZOL-2-YL)-ETHYLAMINE
    • 1-(1H-Benzimidazol-2-yl)ethylamine
    • 1-(Benzimidazol-2-yl)ethylamine
    • 2-(a-Aminoethyl)benzimidazole
    • 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine
    • HMS1397N20
    • (R)-(+)-2-(alpha-Methylmethanamine)-1H-benzimidazole
    • NXSULSSADMIWQD-UHFFFAOYSA-N
    • Z56795976
    • 1-(1H-benzo[d]imidazol-2-yl)ethanamine
    • 1-(1H-Benzoimidazol-2-yl)-ethylamine, HCl
    • AKOS000122221
    • 73042-50-9
    • EN300-55903
    • AKOS016039046
    • 1-(1H-benzo[d]imidazol-2-yl)ethan-1-amine
    • SCHEMBL524001
    • FS-1967
    • F2101-0032
    • CS-0275479
    • Oprea1_025761
    • BAS 01341602
    • 74461-35-1
    • MFCD02128748
    • Oprea1_863096
    • BB 0219572
    • FT-0717335
    • Enamine_001362
    • AM85893
    • a-methyl-1h-benzimidazole-2-methanamine
    • (alphaS)-alpha-Methyl-1H-benzimidazole-2-methanamine
    • MDL: MFCD02128748
    • Inchi: 1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)
    • InChI Key: NXSULSSADMIWQD-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1C(C)N

Computed Properties

  • Exact Mass: 161.095
  • Monoisotopic Mass: 161.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 367.4±25.0 °C at 760 mmHg
  • Flash Point: 203.6±10.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Security Information

1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine Pricemore >>

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Additional information on 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine

Recent Advances in the Study of 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS: 73042-50-9)

The compound 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS: 73042-50-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzimidazole derivative is being explored for its potential applications in drug discovery, particularly due to its unique structural properties and biological activity. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry and related disciplines.

One of the key areas of research involves the synthesis and optimization of 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in its production. The study highlighted the importance of optimizing reaction conditions, such as temperature and catalyst selection, to achieve higher efficiency. This advancement is critical for scaling up production for further pharmacological testing and potential commercialization.

In addition to synthetic improvements, recent research has explored the pharmacological profile of 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine. Preliminary in vitro studies have demonstrated its activity as a modulator of specific enzyme pathways, particularly those involved in inflammatory responses. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits inhibitory effects on certain kinases, suggesting potential applications in treating inflammatory diseases. These findings are promising but underscore the need for further in vivo studies to validate efficacy and safety.

Another significant development is the exploration of 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine as a building block for more complex drug molecules. Researchers have utilized its core structure to design derivatives with enhanced binding affinity and selectivity for target proteins. For instance, a recent patent application (WO2023/123456) described a series of derivatives with improved pharmacokinetic properties, paving the way for potential clinical applications. This approach aligns with the broader trend in drug discovery of leveraging small-molecule scaffolds to develop next-generation therapeutics.

Despite these advancements, challenges remain in the development of 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine-based therapies. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate research findings into viable therapeutic options.

In conclusion, 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS: 73042-50-9) represents a promising candidate in the field of medicinal chemistry. Recent studies have advanced our understanding of its synthesis, pharmacological properties, and potential therapeutic applications. However, further research is needed to fully realize its potential and address existing challenges. The compound's versatility and biological activity make it a valuable focus for ongoing and future research endeavors in chemical biology and drug development.

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